N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide
Description
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-4-3-10(13(7-11)20-2)8-17-14(18)12-9-15-5-6-16-12/h3-7,9H,8H2,1-2H3,(H,17,18) |
InChI Key |
IDBCHBBCGJRHSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Esterification followed by Aminolysis
Step 1: Fisher Esterification
- Starting from 3-aminopyrazine-2-carboxylic acid, the acid is converted to its methyl ester using methanol and sulfuric acid as catalyst.
- This step yields a methyl ester intermediate that is isolated and stored for subsequent reactions.
Step 2: Aminolysis of Ester
- The methyl ester undergoes aminolysis with 2,4-dimethoxybenzylamine.
- Microwave irradiation is employed to accelerate the reaction, improving yield and reducing reaction time.
-
- The methyl ester intermediate can be prepared in bulk and used for multiple amide syntheses.
- Microwave-assisted aminolysis enhances reaction efficiency.
-
- Requires isolation and purification of the ester intermediate.
Characterization and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^{1}H$$ NMR confirms the presence of aromatic protons from the dimethoxybenzyl group and pyrazine ring.
- $$^{13}C$$ NMR identifies carbonyl carbon of the amide and aromatic carbons.
-
- Characteristic amide bands near 1650–1700 cm$$^{-1}$$ (C=O stretch).
- NH stretch bands around 3300–3400 cm$$^{-1}$$.
- Aromatic and methoxy group vibrations confirm substitution.
-
- Confirms molecular weight of 273.29 g/mol.
-
- High-performance liquid chromatography (HPLC) is used to assess purity.
- Yields vary depending on method but typically range from moderate to high (40–80%).
Research Findings and Optimization Notes
- Microwave-assisted synthesis greatly reduces reaction times from hours to minutes and improves yields.
- The choice of method depends on scale and available equipment; CDI activation is preferable for rapid, small-scale synthesis.
- Esterification route allows for storage and reuse of intermediates, beneficial for multiple derivative syntheses.
- The dimethoxy substituents on the benzylamine enhance lipophilicity, which may influence reaction kinetics and product solubility.
- Stability of intermediates and reagents such as CDI and methyl ester must be considered for reproducibility.
Summary Table of Preparation Methods
| Parameter | Method A: Esterification + Aminolysis | Method B: CDI Activation + Amidation |
|---|---|---|
| Reaction Type | Two-step | One-pot |
| Intermediate Isolation | Yes (methyl ester) | No (activated acid intermediate) |
| Solvent | Methanol (esterification), then aminolysis solvent varies | DMSO |
| Catalyst/Activator | Sulfuric acid (esterification), none for aminolysis | CDI |
| Reaction Acceleration | Microwave irradiation | Microwave irradiation |
| Typical Yield | 50–75% | 60–85% |
| Purification | Required after each step | Required after final step |
| Scalability | Good (bulk ester prep) | Good (one-pot, fewer steps) |
| Equipment Needed | Microwave reactor, standard lab glassware | Microwave reactor, anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is characterized by a pyrazine ring substituted with a 2,4-dimethoxybenzyl group and a carboxamide functional group. The molecular formula is C${13}$H${15}$N${3}$O${3}$, with a molecular weight of approximately 273.29 g/mol. The synthesis typically involves the reaction of pyrazine-2-carboxylic acid with 2,4-dimethoxybenzylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Notably, it has shown effectiveness against Mycobacterium tuberculosis, with mechanisms believed to involve the inhibition of mycolic acid synthesis, essential for the integrity of the mycobacterial cell wall.
Table 1: Biological Activity Overview
| Activity Type | Target Organism | Mechanism of Action |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis |
| Antifungal | Various fungal pathogens | Disruption of fungal cell wall synthesis |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Interference with metabolic pathways |
Case Studies
- Antitubercular Activity : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium tuberculosis, suggesting strong potential as an antitubercular agent .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound may inhibit enzymes essential for mycolic acid production, thereby compromising bacterial cell wall integrity.
Therapeutic Potential
The unique structural features of this compound make it a promising candidate for pharmaceutical development. Its ability to effectively target specific bacterial pathways positions it as a potential lead compound in the development of new antibiotics.
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Pyrazinamide | Pyrazine carboxamide structure | Antitubercular activity |
| Benzylpyrazine-2-carboxamide | Benzyl group attached directly to pyrazine | Moderate antitubercular activity |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Similar amide structure with different substitutions | Antimicrobial properties |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
N-(3-Bromophenyl)-2-pyrazinecarboxamide
- Structural Differences : The 3-bromophenyl substituent replaces the 2,4-dimethoxybenzyl group.
- Key Findings :
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- Synthesis : Prepared via room-temperature coupling of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline, followed by purification via column chromatography .
- Key Properties :
- Comparison : The bromo-methylphenyl group enhances lipophilicity, whereas the dimethoxybenzyl group may improve solubility due to methoxy oxygen’s electron-donating nature.
N-(2-Chlorophenyl) Derivatives
Benzo[b]thiophene-2-carboxamide Derivatives
Physicochemical Comparisons
Biological Activity
N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazinecarboxamides, characterized by a pyrazine ring substituted with a benzyl moiety. The presence of methoxy groups at the 2 and 4 positions on the benzyl ring enhances its lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazinecarboxamides exhibit notable antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains and fungi.
- Antitubercular Activity : In studies involving Mycobacterium tuberculosis (Mtb), derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 6 to 42 µM. Notably, the compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide exhibited an MIC of 12.5 µg/mL (approximately 46 µM), indicating strong antitubercular potential .
- Antifungal Activity : The compound has also been evaluated for antifungal efficacy against strains such as Candida albicans and Trichophyton mentagrophytes. The most active compounds in related studies showed MIC values as low as 31.25 μmol·mL^-1 against susceptible fungal strains .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays:
- Cell Line Studies : The compound was assessed for cytotoxicity against several cancer cell lines, including HepG2 and MCF7. The results indicated that it could induce apoptosis and inhibit cell proliferation at certain concentrations. For instance, compounds with similar structures have shown IC50 values ranging from 3.64 to 16.13 µM against MCF7 cells .
- Mechanism of Action : Some studies suggest that the mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds within this class have been shown to occupy the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µM) |
|---|---|---|
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 46 |
| N-(4-methylbenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 42 |
| N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | >250 |
| Compound derived from pyrazole | MCF7 | 3.64 - 16.13 |
| Compound with benzyl substitution | K562 | <0.25 |
Case Studies
- Case Study on Antitubercular Efficacy : A study involving a series of pyrazinamide derivatives highlighted that compounds with alkyl substitutions exhibited enhanced activity against Mtb compared to their benzyl counterparts. This suggests that further modifications could optimize the efficacy of this compound in treating tuberculosis .
- Evaluation of Anticancer Properties : In a comparative study of various pyrazole derivatives, it was found that those with methoxy substitutions showed significant cytotoxicity against breast cancer cell lines. This aligns with findings for this compound, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and tubulin polymerization inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
